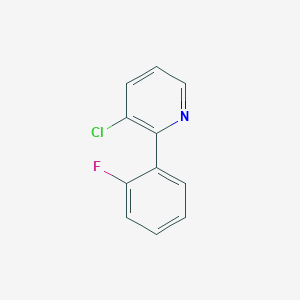

3-Chloro-2-(2-fluorophenyl)pyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic and Medicinal Chemistry Research

Pyridine and its derivatives are a class of heterocyclic compounds that have garnered immense attention due to their versatile applications. The pyridine ring is a key structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. Its presence can significantly influence a molecule's biological activity, solubility, and metabolic stability.

In medicinal chemistry, pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. This has led to the development of a multitude of pyridine-containing drugs for treating a wide range of diseases.

Rationale for In-depth Investigation of 3-Chloro-2-(2-fluorophenyl)pyridine as a Heterocyclic Scaffold

The specific substitution pattern of this compound, featuring a chloro group at the 3-position and a 2-fluorophenyl group at the 2-position, imparts a unique combination of steric and electronic features that make it a compelling candidate for further research. The presence of halogen atoms can enhance a molecule's lipophilicity, thereby improving its ability to cross biological membranes. Furthermore, the fluorine atom can modulate the compound's metabolic stability and binding affinity to target proteins.

A significant rationale for the investigation of this scaffold comes from research into its potential as an inhibitor of murine double minute 2 (MDM2). smolecule.com The MDM2 protein is a key negative regulator of the p53 tumor suppressor protein. Inhibition of the MDM2-p53 interaction can lead to the reactivation of p53 and the induction of apoptosis in cancer cells, making MDM2 an attractive target for cancer therapy. smolecule.com The structural features of this compound may allow it to effectively bind to MDM2, suggesting its potential as a scaffold for the development of novel anticancer agents. smolecule.com

The synthesis of this and similar compounds can be approached through various methods, including nucleophilic substitution reactions on a 3-chloro-2-fluoropyridine (B73461) precursor or through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. smolecule.com

Below are the computed physicochemical properties for this compound:

| Property | Value |

| Molecular Formula | C₁₁H₇ClFN |

| Molecular Weight | 207.632 g/mol |

| CAS Number | 387827-67-0 |

| XLogP3-AA | 3.2 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 14 |

| Complexity | 188 |

Note: The data in this table is computationally derived. guidechem.com

Current Research Trajectories and Unexplored Avenues for this compound

Current research involving scaffolds similar to this compound is largely focused on their application in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The 2-arylpyridine motif is a well-established pharmacophore in numerous biologically active compounds.

One promising research trajectory is the further exploration of its potential as an MDM2 inhibitor. smolecule.com This would involve the synthesis of a library of derivatives with modifications to both the pyridine and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be crucial in identifying key interactions with the MDM2 protein.

Unexplored avenues for this compound could lie in the field of materials science. The electronic properties conferred by the halogenated aromatic systems could make it a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices. Further functionalization of the pyridine ring could allow for the development of novel ligands for catalysis or new building blocks for supramolecular chemistry.

Another area ripe for investigation is the exploration of its utility in agrochemicals. Pyridine derivatives have a long history of use as herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could lead to the discovery of new crop protection agents with novel modes of action.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-fluorophenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQUZZXWLZCYSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Elucidation for 3 Chloro 2 2 Fluorophenyl Pyridine

Strategic Approaches to the Synthesis of 3-Chloro-2-(2-fluorophenyl)pyridine

The construction of the this compound framework can be achieved through several strategic pathways. The most common and industrially scalable methods involve the late-stage formation of the C-C bond between pre-functionalized pyridine (B92270) and phenyl rings. Alternatively, the pyridine core can be constructed with the phenyl substituent already in place.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For the synthesis of this compound, the most prominent strategy is a Suzuki-Miyaura coupling. This pathway involves the reaction of a dihalogenated pyridine precursor, such as 3-chloro-2-fluoropyridine (B73461), with a fluorophenyl organoboron reagent.

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration. The fluorine atom at the 2-position of a pyridine ring is an excellent leaving group for SNAr, often showing greater reactivity than chlorine or bromine, especially under milder conditions nih.gov. Palladium-catalyzed reactions provide a robust platform for such transformations. The general mechanism involves the oxidative addition of the palladium catalyst to the C-F or C-Cl bond of the pyridine, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. For instance, procedures developed for palladium-catalyzed amination on dichloropyridines demonstrate the feasibility of selective functionalization at the 2-position orgsyn.org.

The successful implementation of cross-coupling strategies is contingent upon the availability of appropriately halogenated pyridine precursors. The synthesis of these precursors requires precise and selective halogenation methods. While classical electrophilic aromatic substitution on pyridine is often challenging and requires harsh conditions, modern techniques offer milder and more selective alternatives nih.gov.

For instance, direct C-H fluorination using reagents like AgF₂ can selectively introduce fluorine at the 2-position of the pyridine ring acs.org. Another advanced strategy involves the conversion of pyridines to N-oxides, which alters the electronic properties of the ring, facilitating selective nitration at the 4-position, followed by displacement of the nitro group with a halide nih.gov. More recently, the development of designed phosphine (B1218219) reagents allows for the installation of a phosphonium (B103445) salt at a specific position on the pyridine ring, which can then be displaced by a halide nucleophile in an SNAr-type process, offering a high degree of regiocontrol nih.gov. These methods are instrumental in preparing precursors like 3-chloro-2-fluoropyridine or other dihalopyridines required for subsequent coupling reactions.

An alternative to coupling pre-formed rings is the construction of the pyridine ring itself from acyclic precursors in a process that incorporates the 2-fluorophenyl substituent. Various classical condensation reactions can be adapted for this purpose, building the carbon skeleton first, followed by ring closure acsgcipr.org.

Prominent examples of pyridine synthesis via condensation include the Bohlmann-Rahtz and Kröhnke pyridine syntheses acsgcipr.org. The Bohlmann-Rahtz synthesis, for example, typically involves the condensation of an enamine with an α,β-unsaturated ketone, which could be designed to carry the desired 2-fluorophenyl group. Similarly, the Kröhnke synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) acsgcipr.org. These multi-component reactions (MCRs) can be powerful tools, forming multiple bonds in a single pot and offering good atom economy with simple by-products like water or alcohol acsgcipr.org. While less common for this specific target compared to cross-coupling, these methods provide a divergent route to highly substituted pyridines rsc.orgnih.govresearchgate.net.

Synthesis of Key Pyridine-Based Precursors and Fluorophenyl Intermediates

The viability of the synthetic strategies outlined above depends on the efficient preparation of the constituent building blocks. This section details the synthesis of the key 3-chloro-2-fluoropyridine precursor and the fluorophenyl moiety used in coupling reactions.

3-Chloro-2-fluoropyridine is a critical intermediate for the synthesis of the target compound via nucleophilic substitution pathways. nih.gov Several methods have been developed for its preparation.

One of the most common methods is a halogen exchange (Halex) reaction starting from the readily available 2,3-dichloropyridine (B146566). sn-tin.com Treatment of 2,3-dichloropyridine with a fluoride (B91410) source, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures selectively replaces the chlorine at the more activated 2-position with fluorine. sn-tin.comchemicalbook.com This reaction can achieve good yields, with reports of up to 71.9%. chemicalbook.com

An alternative high-yielding route involves the fluorodenitration of 2-nitro-3-chloropyridine. sn-tin.com Using a fluoride source like anhydrous tetramethylammonium (B1211777) fluoride (NMe₄F) in dimethylformamide (DMF) allows for the displacement of the nitro group, affording 3-chloro-2-fluoropyridine in yields reported as high as 94%. sn-tin.com Other approaches include Sandmeyer-type reactions where 2-chloro-3-aminopyridine is converted to its diazonium salt and subsequently treated with a fluoride source. google.com

For Suzuki-Miyaura coupling reactions, the corresponding organoboron reagent is required. 2-Fluorophenylboronic acid is the standard and commercially available intermediate for introducing the 2-fluorophenyl moiety. chemicalbook.comchemdad.commedchemexpress.com It is typically a white to light yellow crystalline powder. chemicalbook.comchemdad.com This reagent is widely used for the preparation of biologically active biaryl compounds. chemicalbook.comchemdad.com Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it an ideal coupling partner for halogenated pyridines. chemdad.commedchemexpress.com

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Halogen Bond Formation

The synthesis of biaryl compounds, particularly those containing heterocyclic moieties like pyridine, has been revolutionized by transition metal-catalyzed cross-coupling reactions. libretexts.orgnobelprize.org These methods provide efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, which are central to the construction of complex molecules such as this compound. libretexts.orgrsc.org Palladium-catalyzed reactions, in particular, are cornerstones of modern organic synthesis due to their high efficiency, selectivity, and functional group tolerance. nobelprize.orgrsc.org

Suzuki-Miyaura Coupling Strategies Utilizing Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate. libretexts.orgrsc.org This reaction is a mainstay in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl structures. rsc.orgrsc.org The synthesis of this compound can be envisioned through the Suzuki-Miyaura coupling of a 2,3-dichloropyridine with (2-fluorophenyl)boronic acid, where the coupling occurs regioselectively at the more reactive 2-position.

The general catalytic cycle involves three primary steps:

Transmetalation: The organoboron reagent transfers its organic group (e.g., 2-fluorophenyl) to the Pd(II) complex, a process facilitated by a base. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

Challenges in the Suzuki-Miyaura coupling of pyridine derivatives, especially at the 2-position, arise from the difficulty in preparing and the poor stability of pyridine-2-boronates, as well as potential catalyst inhibition by the basic nitrogen atom. rsc.orgorganic-chemistry.org However, optimized conditions and specialized ligands have been developed to overcome these issues. For instance, using bulky, electron-rich phosphine ligands can enhance catalyst activity and stability. organic-chemistry.org Studies on the coupling of 2-chloropyridines have shown that the choice of catalyst, base, and solvent system is critical for achieving high yields. nih.govresearchgate.net For example, palladium acetate in the presence of a suitable base like sodium carbonate has been used effectively for the arylation of 2,3,5-trichloropyridine (B95902), yielding 2-aryl-3,5-dichloropyridines regioselectively. nih.gov

Table 1: Suzuki-Miyaura Coupling Conditions for Arylation of Chloropyridines

| Chloropyridine Substrate | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 (0.5 mol%) | Na2CO3 | H2O/DMF | 89 | nih.gov |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 (0.5 mol%) | Na2CO3 | H2O/DMF | 76 | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd2(dba)3 / PCy3 | K3PO4 | Toluene | 99 | organic-chemistry.org |

| 3-Chloropyridine (B48278) | Lithium triisopropyl 2-pyridylboronate | Pd2(dba)3 / P(tBu)3 | KF | Dioxane | 90 | nih.gov |

Negishi Coupling and Other Organometallic Approaches

The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is noted for its high reactivity, tolerance of various functional groups, and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org The synthesis of this compound via Negishi coupling could involve the reaction of a 2-pyridylzinc reagent, such as (3-chloro-2-pyridyl)zinc halide, with 1-bromo-2-fluorobenzene (B92463) or a related aryl halide.

Organozinc reagents are typically prepared in situ from the corresponding organic halide via transmetalation with an organolithium reagent or by direct insertion of activated zinc. orgsyn.orgnih.gov Recent advancements have led to the development of solid, air- and moisture-stable arylzinc pivalates, which are convenient and highly effective in cross-coupling reactions. orgsyn.orgorgsyn.org The Negishi reaction generally proceeds under mild conditions and can achieve high yields where other methods might fail. orgsyn.org For the synthesis of 2-arylpyridines, the use of Pd(PPh₃)₄ or catalyst systems based on ligands like X-Phos has proven effective for coupling 2-pyridylzinc reagents with various aryl halides. researchgate.netorganic-chemistry.org

Table 2: Comparison of Organometallic Coupling Partners

| Reaction | Organometallic Reagent | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)2) | Low toxicity, commercially available, stable to air and moisture. | Slower transmetalation for electron-deficient systems; potential for protodeboronation. | rsc.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, excellent functional group tolerance, couples diverse carbon centers (sp³, sp², sp). | Sensitivity to air and moisture (traditionally), requires in situ preparation or specialized reagents. | wikipedia.orgwikipedia.org |

| Stille | Organotin (R-SnR'3) | Tolerant of a wide range of functional groups. | Toxicity and difficulty in removing tin byproducts. | libretexts.org |

Buchwald-Hartwig Amination in Pyridine Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction has become a premier method for synthesizing aryl amines, largely replacing harsher classical methods. wikipedia.org In the context of this compound, this methodology is not for the synthesis of the core biaryl structure but for the subsequent functionalization of the pyridine ring, specifically by replacing the chlorine atom at the C3 position with an amino group.

The catalytic cycle is analogous to C-C coupling reactions and involves the oxidative addition of the aryl halide (e.g., 3-chloropyridine derivative) to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and others developed by the Buchwald group) are crucial for promoting the key steps of the catalytic cycle, especially the reductive elimination, and preventing side reactions. youtube.com The reaction is applicable to a wide range of aryl and heteroaryl halides, including chloropyridines, and various primary and secondary amines. organic-chemistry.orgresearchgate.net

Mechanistic Investigations of Synthetic Pathways for this compound

Understanding the detailed mechanisms of the synthetic reactions used to create this compound is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. Investigations focus on identifying key species along the reaction coordinate, including intermediates and transition states, and studying the kinetics of the transformations.

Elucidation of Reaction Intermediates and Transition States

The mechanism of palladium-catalyzed cross-coupling reactions has been extensively studied, revealing a common cycle of oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. nih.govnih.gov

Reaction Intermediates: In the Suzuki-Miyaura pathway, key intermediates that have been characterized include the monoligated Pd(0) active catalyst and the Pd(II) oxidative addition complex formed with the aryl halide. nih.gov Mass spectrometry studies have been instrumental in observing these species directly from the reaction mixture. nih.gov For the Buchwald-Hartwig amination, mechanistic studies have identified and characterized crucial intermediates, confirming the sequence of oxidative addition and reductive elimination steps. libretexts.orgnih.gov The palladium(II) amido complex, formed after deprotonation of the coordinated amine, is a pivotal intermediate just before the final C-N bond-forming reductive elimination. nih.gov

Transition States: Computational studies using Density Functional Theory (DFT) have provided significant insight into the structures and energies of transition states. mdpi.com For the Suzuki-Miyaura reaction, calculations help elucidate the role of the base in facilitating transmetalation. acs.org In the Buchwald-Hartwig amination, the transition state for the oxidative addition of the aryl chloride to the Pd(0) complex is a critical point in the reaction pathway. nih.gov The geometry and energy of the reductive elimination transition state are influenced by the steric and electronic properties of the phosphine ligand, which explains why bulky ligands are often more effective. nih.gov

Kinetic Studies and Rate-Determining Steps in Synthetic Transformations

Suzuki-Miyaura Coupling: For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.org This is especially true for less reactive aryl chlorides compared to bromides or iodides. The electronic nature of the aryl halide plays a significant role; electron-withdrawing groups on the aryl halide can accelerate the oxidative addition. nih.gov The activity of the 2-position chlorine in a molecule like 2,3,5-trichloropyridine is enhanced by the electron-withdrawing effects of the ortho-nitrogen and the other chlorine atoms, making it more susceptible to oxidative addition than the chlorine at the 3-position. nih.gov

Comprehensive Chemical Reactivity and Advanced Derivatization of 3 Chloro 2 2 Fluorophenyl Pyridine

Exploration of Nucleophilic Substitution Reactions at the Pyridine (B92270) 2-Position

The pyridine ring in 3-Chloro-2-(2-fluorophenyl)pyridine is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom which can stabilize the anionic intermediate. quora.com The presence of a chlorine atom at the 3-position and a fluorophenyl group at the 2-position further influences the regioselectivity and rate of these reactions.

Regioselective Amination Reactions and Aminopyridine Derivative Synthesis

The introduction of an amino group at the 2-position of the pyridine ring is a key transformation for creating valuable aminopyridine derivatives. google.com

Direct Amination: Direct amination of similar chloro-substituted pyridines can be achieved using various aminating agents. For instance, reactions with amines can proceed via nucleophilic aromatic substitution (SNAr), where the amine attacks the carbon bearing the leaving group (in this case, potentially the fluorine at the 2-position of the pyridine ring, as fluorine can be a better leaving group than chlorine in some SNAr reactions). nih.govyoutube.com The reaction is often facilitated by a base. acs.org

Catalyst-Free and Catalyzed Amination: While some aminations of halopyridines can occur under non-catalyzed SNAr conditions, particularly with highly nucleophilic amines, palladium-catalyzed methods are often employed to improve efficiency and regioselectivity, especially with less reactive amines like aryl- and heteroarylamines. nih.govdatapdf.com For example, the use of a dialkylbiarylphosphine-derived palladium catalyst has been shown to be effective in the regioselective amination of polychloropyrimidines. nih.gov

Synthesis of 2-Aminopyridine (B139424) Derivatives: A general route to 2-aminopyridine derivatives involves the reaction of a 2-halopyridine with an amine. nih.govresearchgate.net In the context of this compound, the fluorine at the 2-position is the more likely site for nucleophilic displacement by an amine. nih.gov The reaction of 2-fluoropyridine (B1216828) with lithium amides has been reported as an effective method for the synthesis of 2-aminopyridines. researchgate.net

| Reactant | Reagent | Product | Conditions | Reference |

| 2,4,6-trichloropyrimidine | Dibutylamine | 4-Dibutylamino-2,6-dichloropyrimidine and 2-Dibutylamino-4,6-dichloropyrimidine | K₂CO₃, DMAc | acs.org |

| 2,4-Dichloropyrimidines | Aryl- and heteroarylamines | 2-Aminopyrimidines | Palladium catalyst with dialkylbiarylphosphine ligand | nih.govdatapdf.com |

| 2-Fluoropyridine | Lithium amides | 2-Aminopyridines | - | researchgate.net |

Reactions with Oxygen and Sulfur Nucleophiles

The reaction of this compound with oxygen and sulfur nucleophiles allows for the introduction of ether and thioether functionalities, respectively.

Oxygen Nucleophiles: Reactions with alkoxides or phenoxides can lead to the substitution of the halogen at the 2-position. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This suggests that in this compound, the fluorine atom is the more probable site of attack by oxygen nucleophiles. The synthesis of diaryl ethers can also be achieved through palladium-catalyzed coupling reactions involving an aryl halide and a phenol (B47542) or by a three-component coupling that formally inserts an oxygen atom. acs.org

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of halogens from heterocyclic rings. In a related example, the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxybenzyl)thiol resulted in the substitution of the fluorine atom. researchgate.net This indicates that the fluorine at the 2-position of this compound would likely be displaced by sulfur nucleophiles.

| Reactant | Nucleophile | Product Type | Key Observation | Reference |

| 2-Halopyridine | Sodium Ethoxide | Alkoxypyridine | 2-Fluoropyridine reacts 320 times faster than 2-chloropyridine. | nih.gov |

| 1-Chloro-4-methoxybenzene | (4-Fluorophenyl)boronic acid / N-methylmorpholine N-oxide | Diaryl ether | Palladium-catalyzed oxygenative cross-coupling. | acs.org |

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | (4-Methoxybenzyl)thiol | Thioether | Nucleophilic aromatic substitution of fluorine. | researchgate.net |

Electrophilic Aromatic Substitution on the Pyridine and Fluorophenyl Rings

Electrophilic aromatic substitution (SEAr) on pyridine is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. wikipedia.orgyoutube.com When it does occur, substitution is typically directed to the 3- and 5-positions. quora.com The presence of a chlorine and a fluorophenyl group on the pyridine ring of this compound will further influence the regioselectivity of such reactions.

Halogenation and Nitration Studies for Further Functionalization

Halogenation: The introduction of additional halogen atoms can be achieved through electrophilic halogenation. Typically, this requires a Lewis acid catalyst like FeX₃ (where X = Cl, Br). lumenlearning.com For pyridine itself, direct halogenation is challenging. However, the existing substituents on this compound will direct any incoming electrophile. The electron-withdrawing nature of the existing substituents would likely direct further halogenation to the 5-position of the pyridine ring.

Nitration: Nitration of pyridines is notoriously difficult and requires harsh conditions, often resulting in low yields. wikipedia.orgyoutube.com The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. For this compound, nitration would be expected to occur at the 5-position of the pyridine ring, if at all. An alternative approach to introduce a nitro group is through the oxidation of the pyridine to a pyridine N-oxide, which is more reactive towards electrophilic substitution and directs incoming electrophiles to the 4-position. wikipedia.org

| Reaction | Reagents | Typical Product Position on Pyridine Ring | Conditions | Reference |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3- and 5-positions | Lewis acid catalyst | lumenlearning.com |

| Nitration | HNO₃/H₂SO₄ | 3-position | Harsh conditions, low yield | youtube.com |

| Nitration of Pyridine N-oxide | HNO₃/H₂SO₄ | 4-position | Milder conditions than pyridine | wikipedia.org |

Friedel-Crafts Acylation and Alkylation Reactions

Direct Friedel-Crafts reactions on pyridine are generally not feasible because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. wikipedia.org

Friedel-Crafts Acylation: This reaction, which introduces an acyl group, is typically not successful with pyridine for the reason mentioned above. However, modifications to the reaction or the substrate can sometimes allow for acylation. For example, imidazo[1,2-a]pyridines can undergo selective Friedel-Crafts acylation at the C-3 position. nih.gov

Friedel-Crafts Alkylation: Similar to acylation, direct Friedel-Crafts alkylation of pyridine is problematic. libretexts.org The use of alkyl halides and a Lewis acid catalyst is the standard procedure for benzene, but with pyridine, the reaction is generally unsuccessful. masterorganicchemistry.com

Reductive and Oxidative Transformations of this compound Derivatives

Derivatives of this compound can undergo various reductive and oxidative transformations to introduce new functionalities.

Reduction: Nitro groups, if introduced onto the aromatic rings, can be reduced to amino groups. A common method for this transformation is the use of a reducing agent like iron or tin in the presence of an acid. For example, the reduction of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine to the corresponding diamine has been reported. researchgate.net

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide. youtube.com Pyridine N-oxides are valuable intermediates as they can facilitate electrophilic substitution at the 4-position and can also be used in other transformations. wikipedia.org

| Transformation | Reactant Functional Group | Product Functional Group | Typical Reagents | Reference |

| Reduction | Nitro | Amino | Fe/HCl or Sn/HCl | researchgate.net |

| Oxidation | Pyridine Nitrogen | Pyridine N-oxide | H₂O₂ | youtube.com |

Selective Functionalization Strategies for Complex Molecule Synthesis

The strategic functionalization of the this compound scaffold is pivotal for the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The inherent reactivity of this compound is primarily dictated by the chloro-substituent at the C3 position of the pyridine ring, which serves as a versatile handle for various transformations. Key strategies for derivatization revolve around nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These methods allow for the selective introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of compounds for further investigation.

Nucleophilic Aromatic Substitution

The chlorine atom at the C3 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for its displacement by a variety of nucleophiles, including amines, alcohols, and thiols, to furnish the corresponding 3-substituted pyridine derivatives. The reaction is typically facilitated by the electron-withdrawing nature of the pyridine nitrogen and the attached aryl group.

A significant application of this strategy is the synthesis of 3-amino-2-(2-fluorophenyl)pyridine derivatives. These compounds are valuable precursors for a range of biologically active molecules. The reaction involves treating this compound with an amine, often in the presence of a base and at elevated temperatures, to drive the substitution. This approach provides a direct route to introduce diverse amino functionalities at the C3 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chloro-substituent also renders this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a modular approach to complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely employed method for the formation of C-C bonds. In the context of this compound, the chloro group can be coupled with a variety of boronic acids or their esters. This strategy allows for the introduction of new aryl, heteroaryl, or alkyl groups at the C3 position, significantly increasing molecular complexity. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. This palladium-catalyzed reaction enables the coupling of this compound with a broad range of primary and secondary amines. This reaction is particularly valuable for the synthesis of N-aryl and N-alkyl-2-(2-fluorophenyl)pyridin-3-amine derivatives, which are common motifs in pharmaceutical candidates. Similar to the Suzuki-Miyaura coupling, this reaction necessitates a palladium catalyst, a suitable ligand, and a base.

The strategic application of these functionalization methods allows for the systematic modification of the this compound core, providing access to a wide range of derivatives for various scientific applications. The choice of strategy depends on the desired final product and the compatibility of the functional groups involved.

In Depth Spectroscopic Characterization and Structural Elucidation for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 3-Chloro-2-(2-fluorophenyl)pyridine. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H and ¹³C NMR spectra are fundamental for confirming the core aromatic structures of the pyridine (B92270) and fluorophenyl rings.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the 2-fluorophenyl rings. The pyridine ring protons (H-4, H-5, and H-6) will typically appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. The chemical shifts and coupling patterns will be influenced by the chloro and fluorophenyl substituents. For comparison, in 3-chloropyridine (B48278), the proton signals are observed at specific chemical shifts that can serve as a reference. nih.govnist.gov The protons on the 2-fluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities dictated by coupling to the fluorine atom and adjacent protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The pyridine ring carbons will show characteristic shifts, with C-2 and C-6 appearing at lower field than C-3, C-4, and C-5 due to their proximity to the electronegative nitrogen. The presence of the chlorine atom at C-3 will further influence the chemical shifts of the adjacent carbons. For instance, in 3-chloropyridine, the carbon atoms have distinct and well-documented chemical shifts. nih.gov Similarly, the carbons of the 2-fluorophenyl ring will exhibit signals whose positions are affected by the fluorine substituent, with the carbon directly bonded to fluorine (C-2') showing a large one-bond C-F coupling constant. Data for related compounds like 2-(2-methoxyphenyl)pyridine (B3054313) can offer insights into the expected chemical shifts for the substituted phenyl ring. rsc.org

A predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below, based on the analysis of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.2 - 7.4 | C-4: 122 - 125 |

| H-5 | 7.7 - 7.9 | C-5: 138 - 141 |

| H-6 | 8.4 - 8.6 | C-6: 148 - 151 |

| H-3' | 7.1 - 7.3 | C-1': 128 - 131 |

| H-4' | 7.4 - 7.6 | C-2': 158 - 162 (d, ¹JCF) |

| H-5' | 7.0 - 7.2 | C-3': 115 - 118 (d, ²JCF) |

| H-6' | 7.5 - 7.7 | C-4': 130 - 133 |

| C-5': 124 - 127 | ||

| C-6': 131 - 134 | ||

| C-2: 155 - 158 | ||

| C-3: 130 - 133 |

Note: 'd' denotes a doublet, and JCF represents the coupling constant between carbon and fluorine.

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected for the fluorine atom on the 2-fluorophenyl ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the electronic effects of the pyridine ring substituent. For comparison, the ¹⁹F NMR signal for 2-(4-fluorophenyl)pyridine (B1266597) appears at approximately -113 ppm. rsc.org The fluorine signal in this compound is anticipated to show coupling to the adjacent protons on the fluorophenyl ring (H-3' and H-6'), providing further structural confirmation.

Two-dimensional NMR techniques are essential for the definitive assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment will reveal the ¹H-¹H coupling networks within the pyridine and fluorophenyl rings, allowing for the unambiguous assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connectivity between the pyridine and fluorophenyl rings, for example, by observing a correlation between H-6' of the phenyl ring and C-2 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the preferred conformation of the molecule, specifically the rotational orientation of the phenyl ring relative to the pyridine ring. NOE correlations between protons on the pyridine ring (e.g., H-6) and protons on the fluorophenyl ring (e.g., H-6') would indicate a close spatial relationship.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching (in-ring): These vibrations from both the pyridine and benzene (B151609) rings will appear in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the aryl-fluoride bond is expected in the range of 1200-1300 cm⁻¹.

C-Cl stretching: The carbon-chlorine stretching vibration is anticipated to be in the lower frequency region, typically around 700-800 cm⁻¹.

The FT-IR spectrum of the related compound 3-chloropyridine shows distinct bands that can be used for comparative analysis. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule, providing insights into the extent of conjugation and the effects of substituents on the electronic structure. For this compound, the UV-Vis spectrum is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with the pyridine and phenyl aromatic systems.

The pyridine ring itself exhibits characteristic UV absorptions. nist.gov The introduction of a phenyl group at the 2-position leads to an extended π-system, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. This is due to the delocalization of electrons across both aromatic rings.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Phenyl and Pyridine Rings |

| n → π | > 300 | Pyridine Nitrogen Lone Pair |

Note: The exact absorption maxima (λ_max) and molar absorptivity (ε) values require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. For this compound, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous validation of its chemical formula, C₁₁H₇ClFN.

Electron ionization (EI) is a common technique used in mass spectrometry that can induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to be influenced by the relative strengths of the bonds and the stability of the resulting fragments. libretexts.orgchemguide.co.uklibretexts.org

Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms or the substituent groups. researchgate.net For this compound, characteristic fragmentation could include the loss of a chlorine radical (Cl•), a fluorine radical (F•), or the entire fluorophenyl group. The stability of the pyridine ring suggests that it will likely remain intact in many of the major fragment ions. nist.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 207.0251 | Molecular Ion |

| [M - Cl]⁺ | 172.0356 | Loss of Chlorine |

| [M - F]⁺ | 188.0301 | Loss of Fluorine |

| [M - C₆H₄F]⁺ | 112.9981 | Loss of Fluorophenyl group |

Note: The relative intensities of these fragments would depend on the ionization conditions and the specific energetics of the fragmentation pathways.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Solid-State Conformation

Single Crystal X-ray Diffraction (XRD) provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures can provide expectations for its solid-state conformation. rsc.orgnih.govicm.edu.plcapes.gov.br

The key structural feature of interest in this compound is the dihedral angle between the pyridine and the 2-fluorophenyl rings. Steric hindrance between the hydrogen atom at the 3-position of the phenyl ring and the substituents on the pyridine ring can lead to a non-planar conformation. In the case of 2-phenylpyridine (B120327) itself, the rings are twisted with respect to each other. wikipedia.org The presence of the chloro group at the 3-position of the pyridine ring would likely introduce additional steric strain, further influencing this dihedral angle.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| Dihedral Angle (Py-Ph) | Non-zero | Steric hindrance between the rings |

| Intermolecular Interactions | van der Waals, C-H···N, C-H···F | Presence of aromatic rings and heteroatoms |

Note: These are generalized expectations, and the actual crystallographic data can only be determined through experimental single crystal XRD analysis.

Advanced Theoretical and Computational Investigations of 3 Chloro 2 2 Fluorophenyl Pyridine

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to calculate the electronic structure of molecules, providing a foundation for predicting a wide range of properties. youtube.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust description of electron correlation and distribution. ijcce.ac.irnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 3-Chloro-2-(2-fluorophenyl)pyridine, a key structural parameter is the dihedral angle between the pyridine (B92270) and the 2-fluorophenyl rings. The rotation around the C-C single bond connecting the two rings gives rise to different conformers with varying energies.

DFT calculations can map the potential energy surface as a function of this dihedral angle, identifying the lowest energy (most stable) conformation. In related 2-phenylpyridine (B120327) compounds, non-planar (twisted) ground states are common due to steric hindrance between the ortho hydrogens of the two rings. nih.gov The presence of chlorine and fluorine atoms introduces additional steric and electronic factors that influence this rotational barrier and the resulting conformational preference. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. physchemres.org DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. For halogenated aromatic systems, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-antibonding orbital. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-phenylpyridine. wikipedia.org

Table 1: Representative Frontier Orbital Energies Calculated via DFT (Note: The following data is illustrative, based on calculations for similar halogenated aromatic compounds, as specific data for the title compound is not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.88 |

| LUMO Energy | -1.48 |

| Energy Gap (ΔE) | 5.40 |

Data modeled after calculations on 3-bromo-2-hydroxypyridine (B31989) using TD-DFT B3LYP/6-311++G(d,p). mdpi.com

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electronic potential on the surface of a molecule. youtube.com It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atom of the pyridine ring and, to a lesser extent, the fluorine and chlorine atoms. researchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-poor and are the sites for nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings. researchgate.net The MEP surface provides a holistic view of the charge distribution and is a more comprehensive guide to reactivity than simple atomic charges. mdpi.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method is particularly useful for quantifying delocalization effects and hyperconjugative interactions within the molecule. researchgate.netnih.gov

NBO analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. malayajournal.org For this compound, significant interactions would include the delocalization of the nitrogen lone pair into the antibonding π* orbitals of the pyridine ring and the interactions between the π systems of the two aromatic rings. acs.org These delocalization energies quantify the stability conferred by resonance and are crucial for understanding the molecule's electronic structure and reactivity. dergipark.org.tracs.org

DFT calculations can accurately predict various spectroscopic properties, providing a powerful means to validate experimental data or to understand the origins of spectral features.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational normal modes of the optimized geometry. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the DFT method. researchgate.net These calculations allow for the assignment of specific spectral bands to the stretching and bending motions of particular bonds, such as C-H, C=C, C-N, C-Cl, and C-F. mdpi.commdpi.comcdnsciencepub.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. ijcce.ac.irresearchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized structure, theoretical spectra can be generated that often show excellent agreement with experimental results, aiding in the structural elucidation of complex molecules. mdpi.comnih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netmdpi.com These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Table 2: Representative Predicted Spectroscopic Data (Note: This table is illustrative and based on typical results for similar compounds. Specific experimental or calculated data for the title compound is not available in the cited literature.)

| Spectroscopic Data | Predicted Value | Method |

|---|---|---|

| Major IR Frequency (C=N Stretch) | ~1580-1610 cm⁻¹ | DFT/B3LYP |

| ¹H NMR Shift (Pyridine H) | ~7.5-8.8 ppm | GIAO-DFT |

| ¹³C NMR Shift (C-Cl) | ~130-140 ppm | GIAO-DFT |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model a molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions of a molecule with its environment over time. nih.govacs.org In an MD simulation, the motion of every atom in the system, including the solute (this compound) and the surrounding solvent molecules, is calculated using classical mechanics.

MD simulations are particularly valuable for understanding:

Solvent Effects: How solvent molecules arrange themselves around the solute and how hydrogen bonding or other intermolecular forces influence the solute's conformation and properties. osti.gov

Dynamic Behavior: The flexibility of the molecule, including the rotation around the C-C bond between the two rings, and how this motion is affected by the solvent. acs.org

Thermodynamic Properties: MD can be used to calculate properties like the free energy of solvation, which is crucial for understanding the molecule's behavior in different liquid phases. rsc.orgmdpi.com

By simulating the system over nanoseconds or even microseconds, MD provides insights into the dynamic equilibrium and kinetic properties that are inaccessible to static quantum mechanical calculations. nih.gov

Reactivity Descriptors: Fukui Functions and Average Local Ionization Energies

The reactivity of a molecule, particularly how it interacts with other chemical species, can be predicted using a variety of theoretical descriptors derived from density functional theory (DFT). These descriptors offer a quantitative measure of the most likely sites for electrophilic, nucleophilic, and radical attack.

For pyridine and its derivatives, the inherent asymmetry introduced by the nitrogen atom, along with the electronic effects of substituents, governs its reactivity. The nitrogen atom generally reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene (B151609). wikipedia.orguoanbar.edu.iq This deactivation is a consequence of the nitrogen's -I effect. uoanbar.edu.iq Conversely, the positions ortho and para (2, 4, and 6) to the nitrogen are more electron-deficient and thus more susceptible to nucleophilic attack. wikipedia.orguoanbar.edu.iq

Average Local Ionization Energies (ALIE) provide another lens through which to view molecular reactivity. A lower ALIE on the molecular surface indicates a region where it is easier to remove an electron, making it a likely site for electrophilic attack. In the context of pyridine bases, theoretical calculations have shown a strong correlation between the electrostatic potential at the nitrogen atom and the molecule's ability to form hydrogen bonds, a fundamental aspect of its reactivity. nih.gov

Charge Transfer Analysis and Charge Hopping Properties

Intramolecular charge transfer (ICT) is a phenomenon where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. This process is highly dependent on the electronic nature of the donor and acceptor groups, as well as the polarity of the surrounding solvent. nih.gov In molecules containing both electron-donating and electron-withdrawing groups, ICT can lead to the formation of a highly polar excited state, which can have significant implications for the molecule's photophysical properties and potential applications in materials science.

For fluorinated phenyl-pyrrole systems, which bear resemblance to the 2-(2-fluorophenyl)pyridine (B3060818) moiety, ICT has been observed to occur in sufficiently polar solvents. nih.gov This process is characterized by dual fluorescence, with one emission band corresponding to the locally excited state and another, red-shifted band corresponding to the ICT state. nih.gov The efficiency of ICT is influenced by the energy gap between the involved excited states. nih.gov

Charge hopping refers to the transfer of charge between adjacent molecules in a condensed phase. This is a crucial process in organic electronic devices. While specific studies on the charge hopping properties of this compound are not detailed in the provided search results, the general principles suggest that the molecular packing and electronic coupling between neighboring molecules would be critical factors.

The study of charge transfer in various molecular systems is an active area of research, with investigations into how factors like solvent polarity and molecular structure influence the kinetics and thermodynamics of these processes. rsc.orgaps.org The formation of an excited-state complex, or exciplex, is a hallmark of intermolecular charge transfer. youtube.com

Computational Studies on Tautomeric Equilibria and Isomer Energetics in Related Pyridine Systems

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a well-documented phenomenon in heterocyclic chemistry. For pyridine derivatives, the most studied tautomerism is the keto-enol equilibrium, particularly in hydroxypyridines. nih.govnih.govwayne.eduresearchgate.net

Computational studies have been instrumental in understanding the factors that govern the position of this equilibrium. In the gas phase, the enol form (hydroxypyridine) is often slightly more stable. nih.govwayne.edu However, in polar solvents and the solid state, the equilibrium shifts significantly towards the keto form (pyridone). nih.gov This shift is attributed to the larger dipole moment of the pyridone tautomer, which is better stabilized by polar environments. acs.org

The energy barrier for the tautomerization process can be computationally determined. For the uncatalyzed 1,3-proton transfer, this barrier is typically high. nih.gov However, the presence of catalysts, such as water molecules, can significantly lower this barrier. researchgate.net

The relative stability of different isomers and tautomers is influenced by a combination of factors, including:

Aromaticity: The aromatic character of the pyridine ring can be affected by tautomerization. nih.govacs.org

Intramolecular Hydrogen Bonding: The possibility of forming intramolecular hydrogen bonds can stabilize certain tautomers. nih.gov

Electronic Delocalization: The extent of π-electron delocalization can differ between tautomers. nih.gov

Structure Activity Relationship Sar Studies of 3 Chloro 2 2 Fluorophenyl Pyridine Derivatives

Influence of Halogen Substituents on Biological Activity and Binding Affinity

The nature and position of halogen substituents on the 3-chloro-2-(2-fluorophenyl)pyridine scaffold are critical determinants of biological activity and binding affinity. The inherent properties of halogens—such as size, electronegativity, and lipophilicity—can profoundly alter a molecule's interaction with its biological target.

Research on related heterocyclic compounds has demonstrated that the introduction of a chlorine atom can significantly enhance biological activity by increasing lipophilicity, which may improve cell membrane permeability. nih.gov For instance, in a series of 2-phenylpyridine (B120327) derivatives developed as insecticides, the presence of a chlorine atom at the third position of the pyridine (B92270) ring was found to be optimal for activity.

The type of halogen also plays a crucial role. Studies on other classes of bioactive molecules have shown that increasing the atomic mass of the halogen substituent (from fluorine to iodine) can lead to enhanced biological effects. mdpi.com This is often attributed to the potential for halogen bonding, a non-covalent interaction between the halogen atom and a nucleophilic site on the target protein, which can stabilize the ligand-protein complex. In the context of this compound, the existing chloro and fluoro groups already contribute to a specific electronic and steric profile. Further halogen substitutions, either on the pyridine or the phenyl ring, would modulate these properties. For example, replacing the chlorine at the 3-position with bromine or iodine would increase the size and potential for halogen bonding, which could either enhance or diminish binding affinity depending on the topology of the target's binding pocket.

The following table summarizes the general influence of halogen substitutions on the biological activity of arylpyridine derivatives based on established principles.

| Substitution Position | Halogen Type | General Effect on Biological Activity | Potential Rationale |

| Pyridine Ring (e.g., C-3, C-5) | Cl, Br | Often enhances activity | Increased lipophilicity, potential for halogen bonding. |

| Pyridine Ring (e.g., C-3, C-5) | F | Can improve metabolic stability and binding affinity | High electronegativity, ability to form hydrogen bonds. |

| Phenyl Ring (various positions) | F, Cl, Br, I | Modulates selectivity and potency | Alters electronic distribution and steric profile, influencing interactions with specific residues in the target's active site. wjgnet.com |

Systematic Modifications of the Pyridine Ring for Enhanced Biological Profiles

Systematic modifications of the pyridine ring are a cornerstone of medicinal chemistry, aimed at enhancing the biological and pharmacological properties of a lead compound. For derivatives of this compound, such modifications can improve potency, selectivity, metabolic stability, and solubility.

The introduction of various functional groups to the pyridine nucleus is a key strategy to enhance its biological properties. asiapharmaceutics.info The basic nitrogen atom in the pyridine ring can form stable salts, and the ring itself is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. asiapharmaceutics.info For the this compound scaffold, further substitutions on the pyridine ring could involve the introduction of small alkyl groups, cyano groups, or amide functionalities. For example, studies on other pyridine derivatives have shown that incorporating electron-withdrawing groups can enhance antibacterial potential. asiapharmaceutics.info

Another approach involves the synthesis of ring-fused pyridines, where the pyridine core is annulated with another heterocyclic or carbocyclic ring. asiapharmaceutics.info This can lead to more rigid structures that may fit more precisely into a target's binding site, potentially increasing affinity and selectivity. The synthesis of such derivatives can be achieved through various methods, including aza-Diels-Alder reactions of substituted 1,2,4-triazines. nih.gov

The table below outlines potential modifications to the pyridine ring and their expected impact on the biological profile.

| Modification Strategy | Example Substituent/Change | Anticipated Enhancement of Biological Profile |

| Introduction of Small Substituents | Methyl, Ethyl | Can improve hydrophobic interactions with the target protein. |

| Introduction of Polar Groups | Amine, Hydroxyl | May enhance solubility and the potential for hydrogen bonding. |

| Introduction of Electron-Withdrawing Groups | Cyano, Trifluoromethyl | Can modulate the pKa of the pyridine nitrogen and alter electronic interactions. |

| Ring Fusion | Fusing with imidazole (B134444) or pyrazole (B372694) rings | Creates novel, rigid scaffolds that can lead to improved target selectivity. |

Impact of Fluorophenyl Moiety Substitutions on Target Interaction

The 2-fluorophenyl moiety of this compound plays a pivotal role in orienting the molecule within the target's binding site and engaging in key interactions. Modifications to this ring can dramatically alter the compound's biological activity.

The position and nature of substituents on the phenyl ring are critical. For example, in a series of thieno[2,3-b]pyridines, the presence of a cyano (-CN) group at the 2-position of a phenylacetamide moiety was found to be essential for inhibitory activity, while other groups like -NO2, -CF3, and -CH3 resulted in inactive compounds. wjgnet.com This highlights the specific electronic and steric requirements for effective target engagement.

In the case of this compound, the fluorine at the 2-position already influences the conformation of the molecule due to its steric bulk and electronic properties, likely forcing a non-planar arrangement between the pyridine and phenyl rings. Further substitutions on the fluorophenyl ring could be explored to optimize interactions. For instance, adding electron-donating or electron-withdrawing groups at the para- or meta-positions could fine-tune the electronic properties of the ring and introduce new points of interaction with the target protein, such as hydrogen bonds or dipole-dipole interactions.

Studies on other bicyclic systems have shown that even slight changes, such as the position of a fluoro group on the phenyl ring, can be critical for activity, with 3-fluorophenyl and 3,5-difluorophenyl substitutions being preferred in some cases for antiparasitic activity. nih.gov

The following table illustrates how different substitutions on the fluorophenyl ring might affect target interaction.

| Substituent Type | Position on Phenyl Ring | Potential Impact on Target Interaction |

| Small Electron-Withdrawing Group (e.g., -CN) | Ortho, Para | Can act as a hydrogen bond acceptor and enhance electronic interactions. wjgnet.com |

| Small Electron-Donating Group (e.g., -OCH3) | Para | May improve binding through hydrophobic and electronic effects. |

| Additional Halogen (e.g., -Cl, -F) | Meta, Para | Can introduce new halogen or hydrogen bonding opportunities and increase lipophilicity. nih.gov |

| Bulky Hydrophobic Group (e.g., -t-butyl) | Para | May enhance van der Waals interactions if the binding pocket has a suitable hydrophobic region. |

Computational Docking and Molecular Modeling for Ligand-Target Interactions

Computational techniques are indispensable tools for understanding the interactions between ligands like this compound derivatives and their biological targets at a molecular level. These methods allow for the rational design of more potent and selective inhibitors.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For derivatives of this compound, docking studies can elucidate how different substitutions on the pyridine and fluorophenyl rings affect the binding mode and affinity. These simulations can identify key amino acid residues in the target's active site that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand. For example, a docking study of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against monoamine oxidase-B was used to evaluate their potential as anti-Parkinsonian agents. nih.gov Similarly, docking analyses of other heterocyclic compounds have revealed crucial interactions, such as hydrogen bonding with specific arginine or cysteine residues in the active site. researchgate.net

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view by simulating the movements of the ligand and protein over time. mdpi.com This allows for an assessment of the stability of the predicted binding mode. An MD simulation can confirm whether the key interactions identified in docking are maintained over a period of nanoseconds. mdpi.comnih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used in conjunction with MD simulations to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target. nih.gov These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, offering deeper insights for further optimization.

Pharmacophore Model Development and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are crucial final steps in the process of transforming a promising compound into a viable drug candidate.

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. mdpi.com These models are typically generated based on the structures of a series of active compounds or the ligand-binding site of a target protein. mdpi.com For this compound derivatives, a pharmacophore model would define the ideal spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for optimal interaction with the target. mdpi.com Such a model can then be used for virtual screening of compound libraries to identify novel scaffolds or to guide the design of new derivatives with enhanced activity.

Lead optimization is the process of refining a lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). This involves iterative cycles of chemical synthesis and biological testing, guided by the SAR data and computational models. For this compound derivatives, lead optimization strategies might include:

Modifying substituents to enhance target affinity and selectivity.

Introducing polar groups to improve solubility and reduce off-target toxicity.

Altering metabolically labile sites to increase the compound's half-life in the body.

The ultimate goal of these strategies is to develop a preclinical candidate with a balanced profile of efficacy, safety, and developability.

Applications of 3 Chloro 2 2 Fluorophenyl Pyridine As a Versatile Chemical Building Block

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Chloro-2-(2-fluorophenyl)pyridine is a valuable precursor in the development of novel pharmaceutical agents. Its structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

One key application lies in the synthesis of hydrazinylpyridine derivatives. For instance, the reaction of 3-chloro-2-hydrazinopyridine (B1363166) (derived from 2,3-dichloropyridine) with aldehydes yields 3-chloro-2-hydrazinopyridine derivatives. google.com A specific example is the synthesis of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine. researchgate.net These compounds are being investigated for their potential biological activities. researchgate.net

The fluorophenyl moiety of the title compound is also a key feature in certain pharmaceutical candidates. For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles have been synthesized and evaluated for their potential in managing diabetes. nih.gov Although this example does not directly use this compound, it highlights the importance of the fluorophenyl group in bioactive molecules.

Furthermore, the pyridine (B92270) core is a common scaffold in medicinal chemistry. The synthesis of derivatives of etoricoxib, a selective COX-2 inhibitor, involves the functionalization of a pyridine ring system. acs.org While not a direct application of the title compound, this demonstrates the utility of substituted pyridines in drug discovery.

Role in the Construction of Diverse Heterocyclic Systems (e.g., Pyrrolopyridines, Pyridazinones, Thiazoles)

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. These heterocyclic structures are core components of many biologically active molecules.

Pyrrolopyridines: The synthesis of pyrrolo[2,3-b]pyridines can be achieved using precursors containing a pyridine ring. For example, 2-chloro-3-methyl-7-(p-fluorophenacyl)pyrrolo[2,3-b]pyridine hydrochloride can be reduced to the corresponding alcohol, demonstrating a pathway to functionalized pyrrolopyridines. prepchem.com

Thiazoles: The synthesis of thiazole (B1198619) derivatives often involves the reaction of a thioamide with a suitable electrophile. organic-chemistry.org While a direct synthesis from this compound is not explicitly detailed in the provided results, the chloro and fluoro substituents on the pyridine ring could be manipulated to facilitate such cyclizations. For instance, complex molecules containing both pyrazole (B372694) and thiazole rings have been synthesized, showcasing the modularity of heterocyclic synthesis. evitachem.com

Development of Agrochemical Components and Pesticides

Pyridine derivatives are of significant importance in the agrochemical industry, forming the backbone of many modern pesticides due to their high efficacy and low toxicity. agropages.com The introduction of fluorine and chlorine atoms into the pyridine ring can enhance the biological activity and stability of these compounds. semanticscholar.org

This compound and its analogs are key intermediates in the synthesis of various agrochemicals. For example, trifluoromethylpyridines (TFMPs) are used to produce a range of crop protection products. jst.go.jpnih.gov The synthesis of these TFMPs often involves halogen exchange reactions on chlorinated pyridine precursors. For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) is prepared from 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) and is a valuable intermediate for herbicides. google.com

The development of fungicides is another area where pyridine derivatives are crucial. Novel acylhydrazone compounds containing a pyridine ring have shown good inhibitory effects against various plant pathogens. google.com For example, certain 3-chloro-2-hydrazinopyridine derivatives have demonstrated significant activity against tomato bacterial spot and cucumber wilt. google.com

Contributions to Material Science Research through Novel Compound Synthesis

The unique electronic and structural properties of fluorinated and chlorinated pyridines make them interesting building blocks for new materials. While direct applications of this compound in material science are not extensively documented in the provided search results, its role as a precursor to more complex fluorinated aromatic compounds suggests its potential in this area. The synthesis of novel compounds with unique photophysical or electronic properties is an active area of research.

Ligand Synthesis for Catalysis and Coordination Chemistry

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex.

The synthesis of ligands often involves the functionalization of a pyridine core. While the direct use of this compound as a ligand was not found, its derivatives could be employed in this capacity. For instance, the synthesis of diaryl ethers can be achieved through a palladium-catalyzed cross-coupling reaction where the ligand plays a crucial role. acs.org The ability to introduce various functional groups onto the pyridine ring of this compound makes it a potential starting point for the synthesis of novel ligands with tailored properties for specific catalytic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-2-(2-fluorophenyl)pyridine?

- Methodology : Common approaches include nucleophilic aromatic substitution or coupling reactions. For example, halogenated pyridine precursors (e.g., 3-chloropyridine derivatives) can react with fluorophenyl boronic acids under Suzuki-Miyaura conditions. Reaction optimization typically involves palladium catalysts (e.g., Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and solvent systems (e.g., DMF/H₂O) at 80–100°C .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) followed by spectroscopic validation (¹H/¹³C NMR, HRMS) is standard .

Q. How is the structural integrity of this compound confirmed?

- Techniques : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural proof. Complementary methods include ¹⁹F NMR to confirm fluorophenyl substitution and FT-IR for functional group analysis .

Q. What are the key physicochemical properties influencing its reactivity?

- Properties : The electron-withdrawing chloro and fluoro groups enhance electrophilic substitution at the pyridine ring’s 4- and 6-positions. LogP values (calculated via HPLC) and solubility profiles (in DMSO/water) guide reaction solvent selection .

Advanced Research Questions

Q. How can contradictory NMR and crystallographic data for this compound be resolved?

- Resolution Strategy : Cross-validate using multiple techniques:

- Dynamic NMR to assess conformational flexibility.

- DFT calculations (e.g., Gaussian 09W) to model electronic environments and compare with experimental data.

- Twinning analysis in SHELXL to address crystallographic disorder .

Q. What strategies optimize regioselective functionalization of the pyridine ring?

- Approaches :